Brassinazole
Overview
Description
Brassinazole is a triazole-type compound known for its role as a brassinosteroid biosynthesis inhibitor. Brassinosteroids are a class of plant hormones that play crucial roles in various developmental processes, including stem elongation, pollen tube growth, and leaf bending. This compound has been widely used in plant physiology studies to understand the function of brassinosteroids by inhibiting their biosynthesis .
Mechanism of Action
Target of Action
Brassinazole (Brz) is a specific inhibitor of the biosynthesis of Brassinosteroids (BRs) . BRs are a class of plant steroidal hormones that play a pivotal role in the regulation of numerous developmental processes, including root and shoot growth, vascular differentiation, fertility, flowering, and seed germination . They also respond to various environmental stresses .
Mode of Action
this compound acts by inhibiting the biosynthesis of BRs . BRs are recognized at the cell surface by the receptor kinases, BRI1 and BAK1, which relay signals to the nucleus through a phosphorylation cascade . This involves the phosphorylation of the BSU1 protein and proteasomal degradation of BIN2 proteins . The inactivation of BIN2 allows BES1/BZR1 to enter the nucleus and regulate the expression of target genes .
Biochemical Pathways
The biosynthesis of BRs takes place through established early C-6 and late C-6 oxidation pathways and the C-22 hydroxylation pathway . These pathways are triggered by the activation of the DWF4 gene that acts on multiple intermediates . This compound, as an inhibitor, specifically targets a reaction within these BR biosynthetic pathways .
Pharmacokinetics
It is known that this compound-treated plants show a remarkable inhibition of growth, which can be reversed by the application of brassinolide .
Result of Action
The primary result of this compound’s action is the induction of dwarfism in plants . This is characterized by altered leaf morphology, including downward curling and a dark green color . These effects are similar to those observed in BR-deficient mutants .
Action Environment
The action of this compound, like that of BRs, is influenced by various environmental factors . BRs play a vital role in the integration of various environmental cues associated with signaling networks . Therefore, the action of this compound, as a BR biosynthesis inhibitor, is likely to be influenced by these environmental cues as well.
Biochemical Analysis
Biochemical Properties
Brassinazole plays a significant role in biochemical reactions by inhibiting the biosynthesis of brassinosteroids . The biosynthesis of BRs takes place through established early C-6 and late C-6 oxidation pathways and the C-22 hydroxylation pathway .
Cellular Effects
This compound affects various types of cells and cellular processes. For instance, in cress plants (Lepidium sativum), it has been observed to cause a slight predominance of phloem differentiation at the expense of xylem differentiation .
Molecular Mechanism
This compound exerts its effects at the molecular level through a receptor kinase-mediated signal transduction pathway . This pathway transduces the BR signal and utilizes various posttranslational changes and recruits different proteins for activation and deactivation .
Temporal Effects in Laboratory Settings
It is known that this compound is a potent inhibitor of BR biosynthesis .
Metabolic Pathways
This compound is involved in the metabolic pathways of brassinosteroids . It inhibits the biosynthesis of BRs, which takes place through established early C-6 and late C-6 oxidation pathways and the C-22 hydroxylation pathway .
Preparation Methods
Brassinazole is synthesized through a series of chemical reactions involving triazole derivatives. . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity.
Chemical Reactions Analysis
Brassinazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or other functional groups in this compound.
Substitution: Substitution reactions can introduce different substituents on the triazole ring or other parts of the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Brassinazole has numerous scientific research applications, particularly in plant biology and physiology. It is used to study the role of brassinosteroids in plant growth and development by inhibiting their biosynthesis. This inhibition leads to phenotypic changes in plants, such as dwarfism and altered leaf morphology, which can be reversed by the application of brassinolide, a brassinosteroid . This compound is also used to investigate the signaling pathways and molecular mechanisms underlying brassinosteroid action in plants .
Comparison with Similar Compounds
Brassinazole is unique among brassinosteroid biosynthesis inhibitors due to its specific action on cytochrome P450 enzymes. Similar compounds include:
Paclobutrazol: A gibberellin biosynthesis inhibitor with a similar triazole structure but different target enzymes.
Uniconazole: Another triazole derivative that inhibits both gibberellin and brassinosteroid biosynthesis.
This compound’s specificity for brassinosteroid biosynthesis makes it a valuable tool for studying the role of these hormones in plant development .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-phenyl-3-(1,2,4-triazol-1-yl)butan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-18(23,15-5-3-2-4-6-15)17(22-13-20-12-21-22)11-14-7-9-16(19)10-8-14/h2-10,12-13,17,23H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YULDTPKHZNKFEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(CC2=CC=C(C=C2)Cl)N3C=NC=N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043708 | |
Record name | Brassinazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224047-41-0 | |
Record name | Brassinazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224047410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brassinazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Brassinazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BRASSINAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9XRW3TF90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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